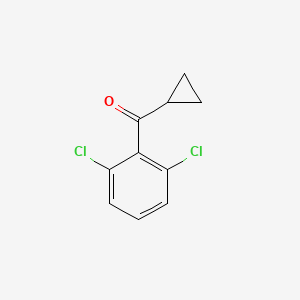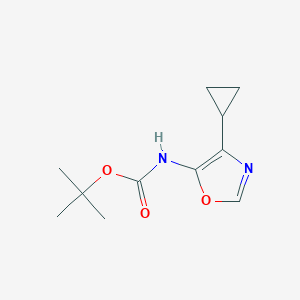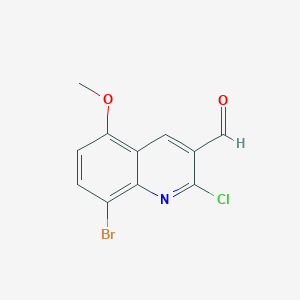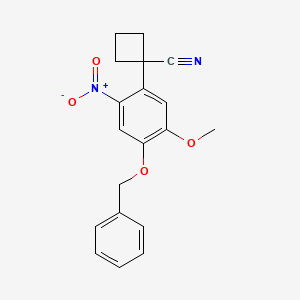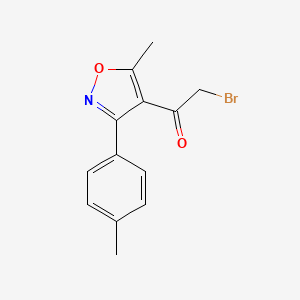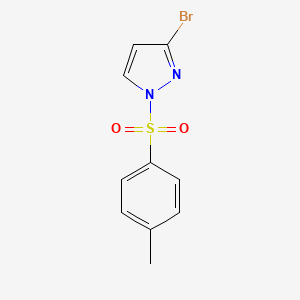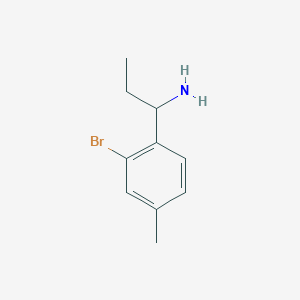
1-(2-Bromo-4-methylphenyl)-propylamine
Vue d'ensemble
Description
1-(2-Bromo-4-methylphenyl)-propylamine, also known as BMPPA, is a compound commonly used in scientific research. It has a wide range of applications in the field of biochemistry and physiology, and has been studied extensively in recent years. BMPPA is a relatively simple molecule, consisting of a benzene ring with a bromine atom and a methyl group attached, and a propylamine group. It is known to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Derivatives :1-(2-Bromo-4-methylphenyl)-propylamine serves as a precursor for various synthetic pathways. For instance, it has been utilized in the synthesis of substituted phenyl azetidines, potential antimicrobial agents. The synthesis process involves a series of reactions starting from 2-(4-bromo phenyl) methyl cyanide, leading to different intermediates and eventually forming substituted phenyl azetidines. The synthesized compounds are characterized by various analytical methods and are screened for antimicrobial activity (Doraswamy & Ramana, 2013).
Crystallographic Analysis :The compound has also been a subject in crystallographic studies to understand its structural properties. For example, crystal structure analysis was conducted for p-bromophenyl, di(o-bromo-p-methylphenyl)amine, providing insights into the molecular structure, bond angles, and intermolecular interactions, which are crucial for understanding its reactivity and potential applications in various fields (Xue, Liu, Huang, & Gong, 2000).
Applications in Drug Synthesis
Anticancer Agents :Research has been directed towards synthesizing and evaluating derivatives of 1-(2-Bromo-4-methylphenyl)-propylamine for their potential anticancer activity. The synthesized compounds are subjected to in vitro testing against specific cancer cell lines, providing valuable insights into their efficacy and potential as therapeutic agents (Bajaj et al., 2017).
CCRs Antagonists :The compound has been implicated in the synthesis of advanced chemical entities such as CCR5 antagonists, which have applications in treating conditions like HIV. The practical synthesis of these antagonists involves a series of reactions, showcasing the versatility and importance of 1-(2-Bromo-4-methylphenyl)-propylamine in medicinal chemistry (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Legal High Identification :Additionally, the compound has been identified in studies concerning legal highs, where it's synthesized and analyzed to understand its properties and potential impacts. Such research provides valuable information for regulatory bodies and healthcare professionals (Hamby, Burnett, Jablonský, Twamley, Kavanagh, & Gardner, 2015).
Propriétés
IUPAC Name |
1-(2-bromo-4-methylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-10(12)8-5-4-7(2)6-9(8)11/h4-6,10H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMLTRVDCOXWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)C)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-methylphenyl)-propylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



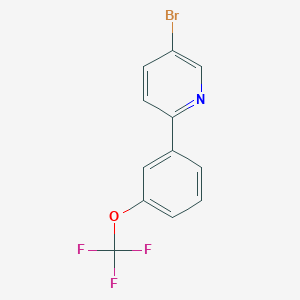

![2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate](/img/structure/B1381362.png)
![Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate](/img/structure/B1381366.png)
